
N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a 3-chloro-4-methoxybenzyl group attached to the indazole core, which imparts unique chemical and biological properties. Indazole derivatives are known for their diverse pharmacological activities, making them valuable in medicinal chemistry and drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzyl chloride and indazole.
Nucleophilic Substitution: The 3-chloro-4-methoxybenzyl chloride undergoes nucleophilic substitution with indazole in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to form the intermediate product.
Amination: The intermediate product is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or indazole moieties, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, bases
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its pharmacological properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Biological Research: Researchers use this compound to investigate its effects on cellular pathways and molecular targets, providing insights into its mechanism of action.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.
Industrial Applications: It may be used in the development of new materials, catalysts, or chemical processes.
作用機序
The mechanism of action of N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation or cancer progression.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-methoxybenzyl alcohol
- 3-Chloro-4-methoxybenzyl chloride
- Indazole derivatives
Uniqueness
N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the benzyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C15H15ClN4O |
|---|---|
分子量 |
302.76 g/mol |
IUPAC名 |
5-N-[(3-chloro-4-methoxyphenyl)methyl]-1H-indazole-3,5-diamine |
InChI |
InChI=1S/C15H15ClN4O/c1-21-14-5-2-9(6-12(14)16)8-18-10-3-4-13-11(7-10)15(17)20-19-13/h2-7,18H,8H2,1H3,(H3,17,19,20) |
InChIキー |
JVVQSZCQBKGOCZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CNC2=CC3=C(C=C2)NN=C3N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


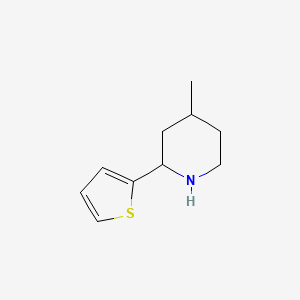
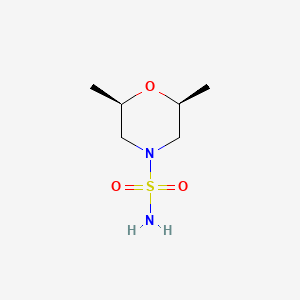
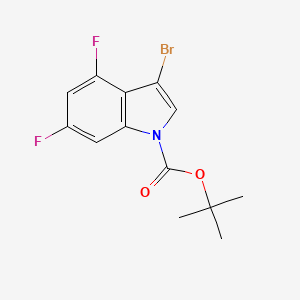

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13082504.png)
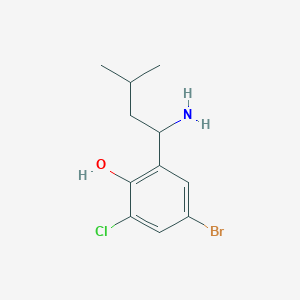
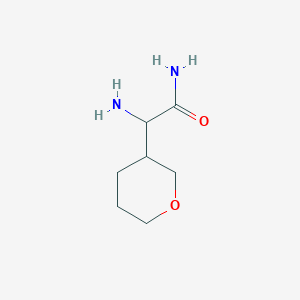
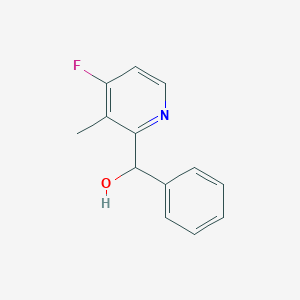
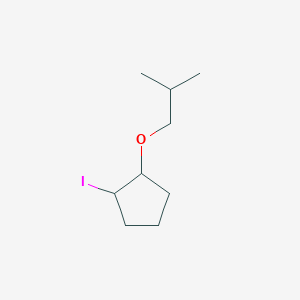

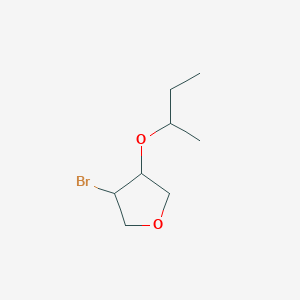
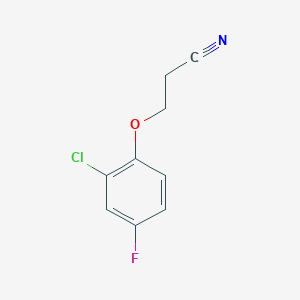

![tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate](/img/structure/B13082569.png)
